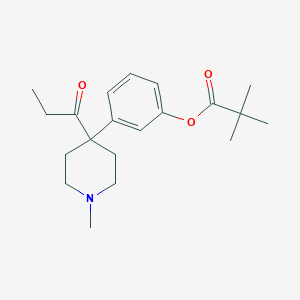
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine and has been synthesized using various methods.
作用机制
The mechanism of action of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed physiological effects.
生化和生理效应
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been observed to have analgesic and anesthetic properties, as well as potential neuroprotective effects. Additionally, this compound has been shown to modulate the release of various neurotransmitters such as dopamine and acetylcholine.
实验室实验的优点和局限性
One of the advantages of using 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate in lab experiments is its potential to modulate neurotransmitter release. This property makes it a useful tool in studying the mechanisms of various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate. One potential direction is the study of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound could lead to its wider use in various fields.
合成方法
The synthesis of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been achieved using various methods. One of the most common methods involves the reaction of 3-(4-bromophenyl)piperidine with 2,2-dimethylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学研究应用
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an anesthetic agent.
属性
CAS 编号 |
136832-80-9 |
|---|---|
产品名称 |
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate |
分子式 |
C20H29NO3 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H29NO3/c1-6-17(22)20(10-12-21(5)13-11-20)15-8-7-9-16(14-15)24-18(23)19(2,3)4/h7-9,14H,6,10-13H2,1-5H3 |
InChI 键 |
ZSTSNSZTNVLSEY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
规范 SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



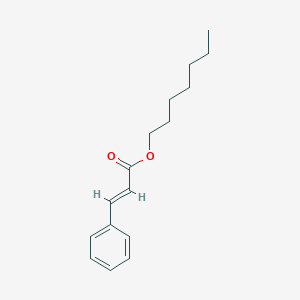
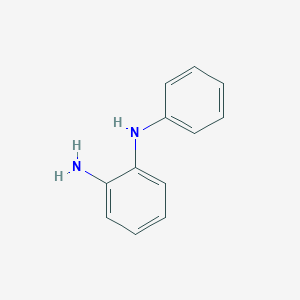
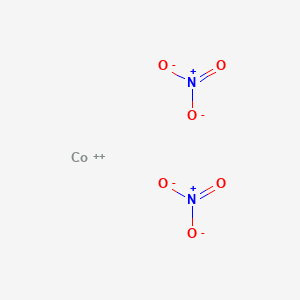
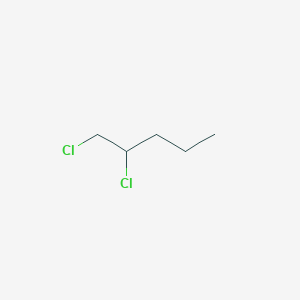
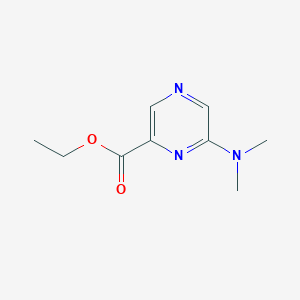
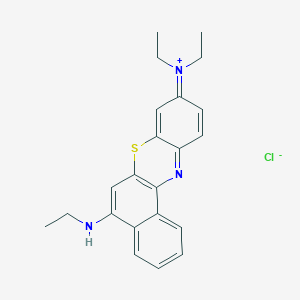
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
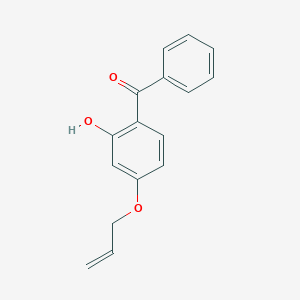
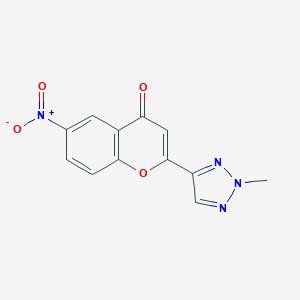
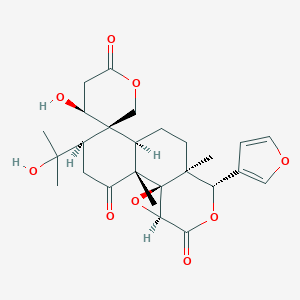
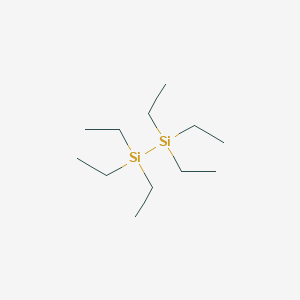
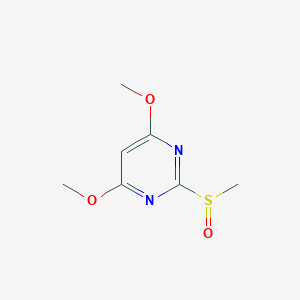
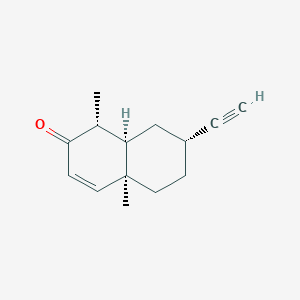
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)